molecular formula C15H20N2OS B330135 N-(1,3-benzothiazol-2-yl)octanamide

N-(1,3-benzothiazol-2-yl)octanamide

Cat. No.: B330135
M. Wt: 276.4 g/mol
InChI Key: SIOHDBOTZCRPSA-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)octanamide (C₁₅H₂₀N₂OS, molecular weight: 276.4 g/mol) is a benzothiazole derivative featuring an octanamide side chain at the 2-position of the benzothiazole core . Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The synthesis of such compounds typically involves benzoylation or acylation of 2-aminobenzothiazole precursors, as demonstrated in related derivatives like N-(1,3-benzothiazol-2-yl)benzamide . The octanamide moiety in this compound introduces enhanced lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and bioavailability, compared to shorter-chain analogs.

Properties

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)octanamide

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)17-15-16-12-9-7-8-10-13(12)19-15/h7-10H,2-6,11H2,1H3,(H,16,17,18)

InChI Key

SIOHDBOTZCRPSA-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=NC2=CC=CC=C2S1

Canonical SMILES

CCCCCCCC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Benzothiazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
This compound C₁₅H₂₀N₂OS 276.4 Octanamide at 2-position
N-(1,3-Benzothiazol-2-yl)benzamide C₁₄H₁₀N₂OS 254.3 Benzamide at 2-position
N-(6-Chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide C₁₁H₉ClN₂OS 252.7 Chloro at 6-position; cyclopropanecarboxamide
N-(1,3-Benzothiazol-2-yl)-N'-(3-methylphenyl)urea C₁₅H₁₄N₄OS 298.4 Urea bridge; 3-methylphenyl group
3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(6-substituted-1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole Variable ~400–450 Triazole core; substituents (e.g., 6-F, 6-Me, 6-NO₂)

Key Observations :

  • Substituent Effects : Chloro or methyl groups at the 6-position of the benzothiazole ring (e.g., in N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide) are associated with altered electronic properties and bioactivity .

Key Observations :

  • Anticancer Potential: Urea derivatives like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea exhibit significant cytotoxicity, suggesting that this compound could be explored for similar activity .
  • Antimicrobial Efficacy : Triazole hybrids with 6-fluoro or 6-methyl substituents outperform ampicillin against Gram-positive bacteria, highlighting the importance of electron-withdrawing/donating groups .

Crystallographic and Stability Comparisons

Table 3: Crystallographic Data for Benzothiazole Derivatives

Compound Lattice Parameters (Å) Volume (ų) Key Features References
N-(1,3-Benzothiazol-2-yl)benzamide a = 5.9479, b = 16.8568, c = 11.9366 1169.13 Monoclinic system; π-π stacking observed
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide a = 5.2216, b = 20.2593, c = 11.3023 1195.61 Enhanced thermal stability due to fluorine
This compound No crystallographic data available Hypothesized lower solubility due to long chain

Key Observations :

  • Fluorinated derivatives exhibit improved thermal stability and altered crystal packing, which could guide the design of this compound analogs for material science applications .

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